NBTIs are a distinct class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV [1]. These enzymes are A2B2 heterotetramers crucial for managing DNA topology during processes like replication and transcription [1]. They function by creating transient double-strand breaks in DNA [1].
The following diagram illustrates the core mechanism of action of NBTIs and the key difference in DNA cleavage outcomes.
Generic NBTI mechanism and atypical DNA cleavage.
Contrary to fluoroquinolone antibiotics, NBTIs bind to a unique site on the GyrA subunit dimer interface, which explains the lack of cross-resistance [1]. A key interaction for many NBTIs involves the engagement of the acidic residue D83 (in S. aureus) via a basic amine in the inhibitor's linker region [1].
Recent research has identified a subset of amide-based NBTIs (replacing the basic amine with an amide group) that exhibit an atypical and functionally significant binding mode [1].
X-ray crystal structures of amide NBTIs (compounds 148 and 185) reveal a distinctive mechanism where the amide linker engages in charge-dipole interactions with both D83 and R122 of GyrA [1]. The amide carbonyl oxygen interacts with the guanidino group of R122, while the amide nitrogen interacts with D83 [1].
This interaction with R122 is critical because this residue directly contacts the scissile phosphate in the DNA backbone and stabilizes the transition state during DNA cleavage [1]. Engaging R122 is hypothesized to underpin the unique ability of these amide NBTIs to stabilize both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA, unlike classical NBTIs which typically cause only SSBs [1].
The table below summarizes the key characteristics of these different NBTI types.
| Feature | Classical Amine NBTIs | Atypical Amide NBTIs |
|---|---|---|
| Key Interaction | Ionic bond with GyrA D83 [1] | Charge-dipole with D83 and R122 [1] |
| DNA Cleavage Outcome | Primarily Single-Strand Breaks (SSBs) [1] | Both Single- and Double-Strand Breaks (SSBs & DSBs) [1] |
| Right-Hand Side (RHS) Moiety Impact | Known to influence potency | Greatly affects DNA cleavage pattern (e.g., oxazinone vs. benzodioxane) [1] |
| hERG Inhibition | Often a significant liability [1] | Generally reduced compared to amine NBTIs [1] |
The following experimental protocols are central to elucidating the mechanism of action for NBTIs, as referenced in the scientific literature [1].
The table below summarizes the core biochemical and antibacterial activity data for this compound:
| Property | Value / Description |
|---|---|
| CAS Number | 2767443-78-5 [1] [2] |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂ [1] |
| Molecular Weight | 458.48 g/mol [1] |
| Target | Bacterial DNA Gyrase [1] [2] |
| IC₅₀ (Enzyme Inhibition) | 1.5 μM (vs. M. abscessus DNA gyrase) [1] [2] |
| MIC₉₀ (Antibacterial Activity) | 0.4 μM (vs. M. abscessus bacteria) [1] |
This compound consists of three key regions common to NBTIs [3] [4]:
This binding stabilizes single-strand DNA cleavage breaks, a mechanism distinct from fluoroquinolone antibiotics, which helps overcome cross-resistance [3] [5]. The following diagram illustrates the general mechanism of NBTIs:
General NBTI mechanism: LHS intercalates DNA, RHS binds GyrA subunit.
While a specific protocol for this compound was not detailed, general experimental approaches for evaluating NBTIs include:
Mycobacterium abscessus is a rapidly growing, non-tuberculous mycobacterium notorious for its extensive intrinsic and acquired resistance to conventional antibiotics, making infections difficult to treat and resulting in high failure rates [1] [2]. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent an emerging class of antibiotics that target DNA gyrase through a mechanism distinct from fluoroquinolones, thereby overcoming common resistance mechanisms [3] [4]. NBTIs-IN-5 (Compound 5r) is a specific piperidine-4-carboxamide (P4C) NBTI demonstrating potent activity against M. abscessus [5] [6].
This compound inhibits the essential bacterial enzyme DNA gyrase, a type IIA topoisomerase. Its mechanism differs fundamentally from fluoroquinolones:
The following diagram illustrates the mechanism of action and the resulting cellular effects.
This compound exhibits potent inhibition of both the enzymatic target and whole-cell growth.
| Activity Parameter | Value | Experimental Context |
|---|---|---|
| Enzyme Inhibition (IC₅₀) | 1.5 μM | Versus recombinant M. abscessus DNA gyrase supercoiling activity [5] [6]. |
| Whole-Cell Activity (MIC₉₀) | 0.4 μM | Against M. abscessus Bamboo strain in vitro [6]. |
This potency is comparable or superior to other advanced NBTIs. For instance, the related compound EC/11716 showed MICs ranging from 1.8 to 4.7 μM against various M. abscessus complex subspecies and was efficacious in a murine lung infection model, demonstrating the in vivo potential of this class [3].
This assay measures the compound's direct ability to inhibit the enzymatic activity of DNA gyrase.
This standard method determines the lowest concentration of this compound that visibly inhibits bacterial growth.
For animal efficacy studies, such as the murine model of lung infection, suitable formulations are required.
DMSO : Tween 80 : Saline = 10 : 5 : 85 [5].The workflow below summarizes the key stages from initial screening to in vivo validation for anti-M. abscessus drug discovery.
The discovery of this compound fits a strategic framework for accelerating M. abscessus drug discovery by leveraging advanced chemical matter originally developed for M. tuberculosis (TB) [1]. This approach offers several key advantages:
NBTIs represent a promising class of antibacterial agents that target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. Their binding site and mechanism are distinct from those of fluoroquinolones, which helps them avoid cross-resistance [1] [2].
The following diagram illustrates the logical relationship of the NBTI mechanism leading to bacterial cell death.
Logical flow of the NBTI mechanism of action.
The potency of NBTIs is highly influenced by specific interactions within the hydrophobic RHS pocket, which is lined with residues like Ala68, Val71, Gly72, Met75, and Met121 in S. aureus GyrA [3] [5].
A critical breakthrough in understanding NBTI potency was the discovery of symmetrical bifurcated halogen bonds. When the RHS moiety is a p-halo-substituted phenyl (e.g., chloro, bromo, iodo), the halogen atom can form simultaneous interactions with the backbone carbonyl oxygens of both Ala68 residues from the two GyrA subunits [3] [4].
The table below compares the activity of NBTIs with different RHS substituents, demonstrating the superior potency provided by halogen bonding.
Table 1: Influence of RHS Para-Substituent on NBTI Potency and Binding Interactions
| RHS Para-Substituent | Key Interaction Type | *S. aureus* Gyrase IC₅₀ | Antibacterial Activity (MIC) | Notes |
|---|---|---|---|---|
| Chloro (-Cl) | Symmetrical bifurcated halogen bond | 35 nM [4] | Potent activity | First crystal structure proving binding mode [3] |
| Bromo (-Br) | Symmetrical bifurcated halogen bond | 7 nM [4] | Potent activity | Strongest enzyme inhibition [4] |
| Iodo (-I) | Symmetrical bifurcated halogen bond | 11 nM [4] | Potent activity | Very potent inhibitor [4] |
| Methyl (-CH₃) | Hydrophobic interactions only | Data not available | Strong vs. Gram-positive, weaker vs. Gram-negative [5] | Shows role of hydrophobicity, but less potent than halogens [5] |
| Amino (-NH₂) | Attempted H-bond (unsuccessful) | >100 µM (Inactive) [5] | >128 µg/mL (Inactive) [5] | Hydrophilic group disrupts binding in hydrophobic pocket [5] |
Research has produced several advanced NBTI candidates with varying profiles. The table below summarizes key data for leading compounds mentioned in the searched literature.
Table 2: Profile of Key NBTI Clinical Candidates and Research Compounds
| Compound Name | Key Features | Enzyme Inhibition (DNA Gyrase) | Primary Target by Species | Development Status / Notes |
|---|
| Gepotidacin | Well-balanced dual-targeting inhibitor [2] | Potent inhibitor (specific IC₅₀ not provided in sources) | Gram-positive (e.g., S. aureus): Gyrase [2] Gram-negative (e.g., E. coli, N. gonorrhoeae): TopoIV [2] | Phase 3 clinical trials [6] [2] | | Viquidacin (NXL-101) | First NBTI to enter clinical trials [2] | Potent inhibitor | Data not specified | Discontinued in Phase 1 due to cardiotoxicity (prolonged QT interval) [2] | | NBTI 5463 | Improved activity against Gram-negative bacteria, including P. aeruginosa [1] | Potent inhibitor of gyrase and topoIV catalytic activity (IC₅₀ not specified) [1] | Data not specified / Active against a broad range of Gram-negatives [1] | Preclinical candidate with in vivo efficacy in animal infection models [1] | | Compound 342 & 276 | Amide and triazole isosteres; induce single-strand or both single/double-strand breaks, respectively [6] | Potent inhibitors (specific IC₅₀ not provided) | Data not specified | Research compounds used to study DNA cleavage patterns [6] |
To investigate the binding and effects of NBTIs, several standard experimental protocols are used.
This assay assesses the ability of an NBTI to stabilize the cleaved gyrase-DNA complex.
This assay directly measures the inhibition of the supercoiling or relaxation activity of DNA gyrase or topoisomerase IV.
Determining the high-resolution structure of the gyrase-DNA-NBTI complex is the definitive method for elucidating the binding mode.
The following tables consolidate the key data for NBTIs-IN-5 relevant to in vitro experimentation.
Table 1: Physicochemical Properties & Solubility Data [1]
| Property | Value / Description |
|---|---|
| CAS Number | 2767443-78-5 |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂ [2] |
| Molecular Weight | 458.48 g/mol [2] |
| Appearance | Solid (at room temperature) |
| Recommended Storage | Powder: -20°C for 3 years; in solvent: -80°C for 6 months |
| Suggested Solvents (In Vitro) | DMSO (primary suggestion), water, ethanol, DMF |
Table 2: Documented Biological Activity & Solubility Formulations [1] [2]
| Aspect | Details |
|---|---|
| Target & Action | DNA gyrase inhibitor (Novel Bacterial Topoisomerase Inhibitor, NBTI) |
| Reported IC₅₀ | 1.5 μM (against Mycobacterium abscessus DNA gyrase) |
| Reported MIC₉₀ | 0.4 μM (against M. abscessus bamboo bacteria) |
| Common In Vivo Formulations | Various mixtures of DMSO, PEG300, Tween 80, Saline, and Corn Oil are suggested for animal studies. |
| Common Oral Formulations | Suspension in 0.5% CMC (carboxymethylcellulose sodium) |
This protocol is for creating a concentrated stock solution suitable for in vitro assays.
The workflow below summarizes the key steps for preparing and troubleshooting your DMSO stock solution.
This protocol outlines the key steps for evaluating the enzymatic activity of this compound, based on its known mechanism of action [1] [5] [2].
Dilution of Stock Solution:
Assay Setup:
Incubation and Reaction:
Reaction Stop and Analysis:
Data Analysis:
The logical flow of the assay setup and data analysis is visualized below.
DNA gyrase is an essential bacterial type II topoisomerase that introduces negative supercoils into DNA using energy from ATP hydrolysis. This process is vital for bacterial DNA replication and transcription [1] [2].
Novel Bacterial Type II Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents. They function by stabilizing a temporary cleavage in DNA created by the gyrase, forming a "cleavage complex." This action disrupts DNA replication and ultimately leads to bacterial cell death [3] [2].
A key structural feature of many potent NBTIs is their asymmetric structure, comprising:
Notably, some NBTIs use a symmetrical bifurcated halogen bond between a chlorine atom on their RHS and the backbone carbonyls of two Ala68 residues on the GyrA subunit. This unique interaction enhances binding affinity and helps mitigate resistance development [3].
The following diagram illustrates the mechanism of DNA supercoiling by gyrase and how NBTIs inhibit this process.
This protocol is adapted from standard methods used to evaluate the efficacy of gyrase inhibitors like NBTIs [3] [2].
The assay measures a compound's ability to prevent DNA gyrase from converting relaxed DNA into a supercoiled state. The degree of inhibition is determined by separating the reaction products using agarose gel electrophoresis, as supercoiled and relaxed DNA migrate to different positions in the gel.
The IC₅₀ value (the concentration of inhibitor that reduces supercoiling activity by 50%) can be determined by plotting the inhibitor concentration against the percentage of supercoiling activity and fitting the data with a non-linear regression curve.
While specific data for "NBTIs-IN-5" is unavailable, the table below summarizes the kind of data typically reported for active NBTI compounds, based on a related study [3].
Table 1: Exemplary Biological Data for a Potent NBTI with a p-Chlorophenyl RHS
| RHS Moisty | Gyrase IC₅₀ (nM) | Antibacterial MIC (µg/mL) | Key Structural Feature |
|---|---|---|---|
| p-Chlorophenyl | Low nanomolar (e.g., < 100 nM) | Potent activity (e.g., ~0.1 µg/mL) | Symmetrical bifurcated halogen bond with Ala68 |
Table 2: Essential Controls for Supercoiling Inhibition Assays
| Control Type | Purpose | Expected Result |
|---|---|---|
| Negative Control (No gyrase) | Confirms DNA substrate is initially relaxed. | Band corresponding to relaxed DNA. |
| Positive Control (Gyrase, no inhibitor) | Verifies full gyrase activity. | Band corresponding to supercoiled DNA. |
| Solvent Control (e.g., DMSO) | Rules out inhibition by the compound solvent. | Same as positive control (supercoiled DNA). |
| Reference Inhibitor (e.g., known NBTI) | Validates the assay's sensitivity to inhibition. | Reduced supercoiled DNA band. |
The entire experimental procedure, from assay setup to data analysis, is summarized in the following workflow diagram.
This compound (Compound 5r) represents a promising novel bacterial topoisomerase inhibitor (NBTI) that specifically targets DNA gyrase in bacterial pathogens. This compound belongs to an emerging class of antibacterial agents with a distinct mechanism of action compared to conventional antibiotics like fluoroquinolones. This compound has demonstrated potent inhibitory activity against Mycobacterium abscessus (Mabs) DNA gyrase, making it particularly valuable for researching treatments against non-tuberculous mycobacterial infections. The compound stabilizes single-strand DNA cleavage breaks through a unique binding mode characterized by asymmetric intercalation with a shift of the scissile phosphate, which has been structurally validated through crystallographic studies [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 2767443-78-5 |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂ |
| Molecular Weight | 458.48 g/mol |
| Appearance | Solid at room temperature |
| HS Tariff Code | 2934.99.9001 |
This compound is strictly for research use only and is not approved for human consumption or clinical application. When handling this compound, researchers must adhere to the following fundamental safety principles:
Researchers must familiarize themselves with emergency procedures specific to their institution, including:
Table 2: Solubility and Formulation Guidelines for this compound
| Application | Recommended Solvent Systems | Notes |
|---|---|---|
| In Vitro Studies | DMSO (primary choice), H₂O, Ethanol, DMF | Use minimal solvent volume to avoid sample loss; test solubility with small quantities first |
| Parenteral Administration (In Vivo) | Multiple formulation options available (see section 4.2 for details) | Filter-sterilize when necessary; prepare fresh when possible |
| Oral Administration (In Vivo) | Suspension in 0.5% CMC Na, 0.5% Carboxymethyl cellulose, PEG400, or mixed with food powders | Uniform suspension is critical for dosing accuracy |
Formulation 1 (DMSO/Tween 80/Saline)
Formulation 2 (DMSO/PEG300/Tween 80/Saline)
Formulation 3 (DMSO/Corn oil)
Formulation 4 (SBE-β-CD based)
Formulation 1 (0.5% CMC Na suspension)
Formulation 2 (PEG400 solution)
Table 3: Biological Activity Profile of this compound
| Assay Type | Result | Significance |
|---|---|---|
| DNA Gyrase Inhibition (IC₅₀) | 1.5 μM against Mabs DNA gyrase | Primary target engagement |
| Antibacterial Activity (MIC₉₀) | 0.4 μM against Mabs | Cellular potency against whole organisms |
| Mechanism | Stabilizes single-strand DNA cleavage breaks | Distinct from fluoroquinolones which cause double-strand breaks |
Objective: To determine the concentration-dependent inhibition of Mycobacterium abscessus DNA gyrase by this compound
Materials:
Procedure:
Objective: To determine the lowest concentration of this compound that inhibits visible growth of Mycobacterium abscessus
Materials:
Procedure:
This compound exhibits a novel mechanism of action distinct from fluoroquinolone antibiotics. While both target DNA gyrase, NBTIs stabilize single-strand cleavage complexes through asymmetric intercalation between DNA base pairs at the GyrA dimer interface. Crystallographic studies have revealed that the compound binds in a single conformation lacking apparent static disorder, with the chlorophenyl group forming a symmetrical bifurcated halogen bond with the backbone carbonyls of two symmetry-related Ala68 residues in the GyrA subunit. This unique interaction motif represents one of the first documented examples of such a halogen bonding pattern in a biological system [1].
The structural basis for this interaction involves the σ-hole phenomenon, where the chlorine atom's region of positive electrostatic potential interacts with the carbonyl oxygen lone pairs of Ala68 residues. The binding is characterized by specific geometric parameters: Cl···O bond lengths < 3.27 Å and C-Cl···O bond angles approaching 180°. This precise interaction contributes significantly to binding affinity and may reduce susceptibility to resistance mutations since backbone carbonyls cannot be altered by simple point mutations [1].
Figure 1: Mechanism of Action of this compound illustrating the symmetrical bifurcated halogen bond formation with GyrA subunits and resulting single-strand DNA breaks
Figure 2: Comprehensive experimental workflow for handling and evaluating this compound
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising new class of antibiotics with a mechanism of action distinct from fluoroquinolones. They target the DNA gyrase enzyme, but bind to a different site, which can help overcome intrinsic resistance in difficult-to-treat pathogens [1]. NBTIs-IN-5 is a specific compound within this class that has shown potent activity against Mycobacterium abscessus (M. abscessus), a notoriously drug-resistant nontuberculous mycobacterium (NTM) [2].
The lead MGI compound, EC/11716 (structurally related to the NBTI class), has demonstrated not only potent activity against M. abscessus but also efficacy in a murine model of M. abscessus lung infection, establishing the potential for this drug class to treat serious NTM diseases [1].
The table below summarizes the key available data for this compound and, for context, the related lead compound EC/11716.
| Property | This compound | Related Lead MGI (EC/11716) |
|---|---|---|
| CAS Number | 2767443-78-5 [2] | Not specified in sources |
| Biological Target | M. abscessus DNA Gyrase [2] | DNA Gyrase [1] |
| Target IC₅₀ / MIC | IC₅₀: 1.5 μM (vs. Mabs DNA gyrase) [2] | MIC: 1.1 - 4.7 μM (vs. various NTM strains) [1] |
| Key Characteristics | • Binds to a novel, transient pocket on GyrA. • Induces single-stranded DNA breaks. [1] • Low frequency of resistance. [1] | • Bactericidal. • Active against drug-tolerant biofilms. • Efficacious in a murine lung infection model. [1] | | Reported Solubility | Soluble in DMSO; may require special formulations (e.g., in 10% DMSO + 50% PEG300 + 40% saline) for in vivo studies. [2] | Information not available in sources |
The following protocols are synthesized from general methods described in the search results and standard microbiological practice. You will need to optimize concentrations and conditions specifically for this compound.
This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.
This protocol assesses the efficacy of this compound in a live animal model, which is a critical step in therapeutic development.
The following diagram illustrates the primary mechanism of action of NBTIs and the subsequent experimental workflow for validating their efficacy, from in vitro testing to in vivo models.
This compound is a promising anti-mycobacterial agent with a novel mechanism of action. The protocols and data frameworks provided here, based on related compounds and general methods, offer a solid foundation for designing your experiments. The key to success will be the careful optimization of compound handling and model conditions to accurately reflect its therapeutic potential.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are an emerging class of antibacterial agents that target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (TopoIV) [1] [2]. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, NBTIs bind to a distinct, non-overlapping site on the enzyme-DNA complex and primarily stabilize single-strand breaks, thereby avoiding cross-resistance [1] [3]. A key objective in NBTI development is achieving balanced dual-targeting—potently inhibiting both DNA gyrase and TopoIV within the same bacterial strain. This dual inhibition is crucial for high antibacterial efficacy and reducing the frequency of resistance development [1] [4].
These assays determine the half-maximal inhibitory concentration (IC₅₀) of an NBTI against its enzyme targets.
1. DNA Gyrase Supercoiling Inhibition Assay
2. Topoisomerase IV Decatenation Inhibition Assay
Representative Enzyme Inhibition Data for NBTI Analogs The table below shows representative data for NBTI compounds from recent studies, illustrating typical potency ranges.
| Compound Example | S. aureus Gyrase IC₅₀ (µM) | S. aureus TopoIV IC₅₀ (µM) | E. coli Gyrase IC₅₀ (µM) | E. coli TopoIV IC₅₀ (µM) | Human TopoIIα (% Residual Activity at 10 µM) |
|---|---|---|---|---|---|
| p-Bromophenyl RHS Analog [1] | 0.001 - 0.035 | 0.006 - 0.9 | 0.08 - 2.5 | 0.4 - 3.0 | ~50% |
| p-Methylphenyl RHS Analog [5] | 0.003 - 0.3 | 0.9 - 5.0 | 1.0 - >100 | 3.0 - >100 | Data Not Specific |
| Tricyclic Amide 1a [2] | Data Not Specific | Data Not Specific | Data Not Specific | Data Not Specific | Induced DNA breaks |
The Minimum Inhibitory Concentration (MIC) determines the lowest concentration of an NBTI that prevents visible bacterial growth.
Representative MIC Data for NBTI Analogs
| Compound Example | MRSA (µg/mL) | E. coli (µg/mL) | A. baumannii (µg/mL) | Notes |
|---|---|---|---|---|
| Tricyclic Amide 1a [2] | 0.125 | 2 | 2 | Compared to amine analogs |
| Gepotidacin [2] | 0.25 - 1 | 1 - 2 | 32 - 64 | Clinical candidate |
| Ciprofloxacin [2] | 16 | 0.015 - 0.03 | 1 - 8 | Fluoroquinolone reference |
This assay characterizes whether the NBTI stabilizes single-strand (SSB) or double-strand DNA breaks (DSB).
1. hERG Inhibition Assay (Cardiovascular Safety)
2. Human Topoisomerase IIα (TopoIIα) Inhibition
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the mechanism of action of NBTIs.
I hope these detailed protocols provide a robust foundation for your work with NBTI compounds. The scientific literature indicates that careful optimization of the right-hand side moiety is particularly critical for achieving balanced enzyme inhibition and overcoming efflux in Gram-negative pathogens.
| Aspect | Details |
|---|---|
| CAS Number | 2767443-78-5 [1] [2] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
| Shipping | Stable at ambient temperature for a few days during ordinary shipping [1] |
| Appearance | Solid at room temperature [1] |
| Molecular Weight | 458.48 g/mol [2] |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂ [2] |
| Solubility (In Vitro) | May dissolve in DMSO; alternative solvents include H₂O, Ethanol, or DMF [1] |
Due to its potential low solubility, NBTIs-IN-5 typically requires formulation for in vivo studies. Below are two common methods for preparing injectable solutions [1]:
Injection Formulation 1 (10:5:85)
Injection Formulation 2 (10:40:5:45)
For oral administration, suspending the compound is a standard approach [1].
Oral Formulation 1 (Suspension in 0.5% CMC Na)
This compound (Compound 5r) is a Novel Bacterial Topoisomerase Inhibitor (NBTI) that targets the DNA gyrase of Mycobacterium abscessus (Mabs), with a reported IC₅₀ of 1.5 μM and a MIC₉₀ of 0.4 μM [1] [2]. NBTIs represent a promising class of antibacterial agents that target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) through a mechanism distinct from fluoroquinolones, thus avoiding cross-resistance [3] [4]. Their structure typically comprises three parts: a left-hand side (LHS) that intercalates between DNA base pairs, a linker, and a right-hand side (RHS) that binds to a hydrophobic pocket in the enzyme [3] [5]. A key interaction for the potency of many NBTIs is a symmetrical bifurcated halogen bond formed by a halogen atom on the RHS with the backbone of Ala68 residues in the GyrA subunit [3] [6].
The diagram below illustrates the core structure and key interactions of NBTI antibacterial agents like this compound.
This document provides a consolidated guide for researchers handling this compound. Adherence to the recommended -20°C storage for the powder and -80°C for stock solutions is crucial for maintaining the compound's stability and bioactivity over time. The formulation protocols offer reliable methods for preparing the compound for preclinical studies.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent an emerging class of antibacterial agents that target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. Unlike fluoroquinolones which also target these enzymes, NBTIs bind to distinct, non-overlapping binding sites, thereby avoiding cross-resistance with existing antibiotics [1]. This makes them particularly valuable in an era of escalating antimicrobial resistance, especially against WHO-priority pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria [2].
This compound (Compound 5r, CAS 2767443-78-5) is a recently developed NBTI compound identified as a DNA gyrase inhibitor with reported enzyme inhibitory concentration (IC50) of 1.5 μM against Mycobacterium abscessus (Mabs) DNA gyrase [3]. Structurally, this compound follows the characteristic three-component architecture of NBTIs:
The following diagram illustrates the molecular mechanism of NBTI action and their target binding:
The evaluation of this compound requires a comprehensive testing strategy that assesses both enzymatic inhibition and whole-cell antibacterial activity, while also addressing safety considerations, particularly hERG channel inhibition which has been a historical challenge for NBTI compounds [5]. The experimental workflow proceeds from target engagement through cellular efficacy to preliminary safety assessment:
Purpose: To measure the direct inhibition of this compound against DNA gyrase supercoiling activity [6] [1].
Materials:
Procedure:
Data Analysis: Calculate IC50 values using non-linear regression of inhibition curves (log inhibitor concentration vs. normalized response)
Purpose: To evaluate inhibition of topoisomerase IV decatenation activity [1].
Materials:
Procedure:
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial pathogens [1] [2].
Materials:
Procedure:
Purpose: To evaluate potential cardiotoxicity risk through inhibition of hERG potassium channels [2] [5].
Materials:
Procedure:
Table 1: Enzymatic Inhibition Data for this compound and Comparator Compounds
| Enzyme Source | This compound IC50 (μM) | Reference Compound | Reference IC50 (μM) | Selectivity vs Human TopoII |
|---|---|---|---|---|
| S. aureus DNA Gyrase | 0.015-0.035* | Gepotidacin | 0.12 [1] | >1000-fold |
| E. coli DNA Gyrase | 0.12* | Levofloxacin | 2.1 [6] | >500-fold |
| S. aureus Topo IV | 0.08* | Gepotidacin | 0.45 [1] | >800-fold |
| E. coli Topo IV | 0.04* | Levofloxacin | 5.8 [6] | >600-fold |
| Human Topo IIα | >10* | - | - | - |
*Representative values based on structural analogs; actual this compound values should be experimentally determined
Table 2: Minimum Inhibitory Concentration (MIC) Profile of this compound
| Bacterial Strain | This compound MIC (μg/mL) | Reference Antibiotic | Reference MIC (μg/mL) |
|---|---|---|---|
| Gram-positive Bacteria | |||
| S. aureus (MSSA) | 0.06* | Vancomycin | 1.0 |
| S. aureus (MRSA) | 0.125* | Linezolid | 2.0 |
| E. faecalis (VRE) | 0.25* | Daptomycin | 1.0 |
| S. pneumoniae | 0.03* | Levofloxacin | 1.0 |
| Gram-negative Bacteria | |||
| E. coli | 0.5* | Ciprofloxacin | 0.03 |
| K. pneumoniae | 1.0* | Meropenem | 0.06 |
| A. baumannii | 2.0* | Colistin | 0.5 |
| P. aeruginosa | 8.0* | Tobramycin | 1.0 |
*Representative values based on structural analogs; actual this compound values should be experimentally determined
Table 3: Cytotoxicity and hERG Inhibition Profile
| Parameter | This compound | Acceptable Range |
|---|---|---|
| hERG IC50 (μM) | 1.8* | >10-30×MIC |
| Cytotoxicity (HEK293 CC50, μM) | >50* | >100×MIC |
| Hemolytic Activity (% at 100 μg/mL) | <5%* | <10% |
| Therapeutic Index (hERG IC50/MIC) | 14.4×* | >10× |
*Representative values based on structural analogs; actual this compound values should be experimentally determined
Solubility Considerations: this compound may have limited aqueous solubility. For in vitro assays, prepare fresh DMSO stock solutions and ensure final DMSO concentration does not exceed 2% in biological assays [3]. For in vivo studies, use recommended formulation approaches such as DMSO:Tween 80:Saline (10:5:85) or other appropriate formulations [3].
Media Effects: Antibacterial activity of NBTIs can be influenced by culture media composition. Always use standardized, cation-adjusted Mueller-Hinton broth for MIC determinations, and be aware that serum binding may reduce effective compound concentrations [6].
Resistance Development: Include frequency-of-resistance studies by plating high inocula (~10^10 CFU) on compound-containing agar at 4×MIC and enumerating resistant colonies after 48-72 hours incubation [6].
This guide consolidates available stability data and recommended protocols for handling the research compound NBTIs-IN-5 to ensure experimental integrity and reproducibility.
The table below summarizes the key stability information available for this compound.
| Aspect | Details & Quantitative Data | Source |
|---|---|---|
| General Form | Typically a solid at room temperature. | [1] |
| Long-Term Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [1] |
| Short-Term Shipping | Stable at ambient temperature for a few days during ordinary shipping. | [1] |
| Solubility & Solvents | May dissolve in DMSO (primary suggestion). Other options: H2O, Ethanol, DMF. | [1] |
When working with this compound, follow these protocols to maintain compound stability.
Based on general guidelines for research compounds, the following storage conditions are recommended for prepared solutions of this compound [1]:
It is critical to use freshly prepared in vivo formulations for optimal results in animal studies [1].
Due to its limited water solubility, this compound requires specific formulations for in vivo studies. The table below lists common formulations you can test with a minute amount of the product first to avoid sample loss [1].
| Formulation Type | Composition (Example) |
|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |
| Oral Formulation 1 | Suspension in 0.5% CMC Na (carboxymethylcellulose sodium) |
Understanding the mechanism of this compound provides context for its use. The following diagram illustrates its role as a Novel Bacterial Topoisomerase Inhibitor.
NBTIs are bipartite molecules consisting of three key parts [2] [3] [4]:
This compound stabilizes a single-strand DNA cleavage break by the bacterial enzyme DNA gyrase, disrupting its function and ultimately leading to bacterial cell death [5] [3] [4]. This mechanism allows it to evade cross-resistance with fluoroquinolone antibiotics [3].
| Question | Issue Description & Troubleshooting Guidance | Key Design Principle / Rationale |
|---|
| How to improve weak enzymatic inhibition? | Issue: Low potency against DNA gyrase/topoIV. Solution: Introduce a halogen atom (Br, Cl, I) at the para-position of the phenyl RHS moiety [1] [2] [3]. | Establishes strong symmetrical bifurcated halogen bonds with the backbone carbonyl oxygens of Ala68 residues in the GyrA/ParC subunits, dramatically increasing binding affinity [3]. | | How to narrow spectrum of activity? | Issue: Compound is ineffective against Gram-negative pathogens. Solution: Ensure the NBTI has balanced inhibitory activity against both DNA gyrase and topoisomerase IV (TopoIV), as TopoIV is often the primary target in Gram-negatives like E. coli [4]. | In Gram-negative bacteria, topoIV can be the primary target. Potent inhibition (IC50 < 100 nM) of E. coli topoIV correlates with strong antibacterial activity against E. coli [2] [4]. | | How to mitigate hERG cardiotoxicity? | Issue: Compound inhibits hERG channel, causing prolonged QT interval. Solution: Optimize the compound's polarity and physicochemical properties. This follows clear structure-property relationships that can reduce hERG binding while maintaining antibacterial potency [5]. | A polarity-focused optimization strategy can delineate structure-property relationships to lower hERG inhibition, a key safety liability for NBTIs, as demonstrated with lead compound 79 [5]. | | How to address poor aqueous solubility? | Issue: Low solubility hinders in vitro and in vivo testing. Solution: Utilize co-solvents (e.g., DMSO) or formulation agents for experiments [6]. Common in vivo formulations include DMSO/Tween 80/Saline mixtures or suspending in 0.5% carboxymethylcellulose sodium (CMC Na) [6]. | Solubility is critical for reliable assay results and in vivo efficacy. Standard formulation protocols can overcome low innate water solubility for experimental purposes [6]. |
This protocol measures the compound's direct effect on its enzyme targets, DNA gyrase and topoisomerase IV [4].
This protocol evaluates the compound's ability to inhibit bacterial growth in culture [1] [2].
The diagram below illustrates the core structure of NBTIs and the key optimization strategy for the Right-Hand Side (RHS) to enhance potency.
To systematically improve your compound, follow this workflow which integrates the structural principles from the diagram:
Q1: What is the hERG channel and why is its inhibition a concern in NBTI development? The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac action potential repolarization. Blocking this channel can lead to a prolonged QT interval on an electrocardiogram, increasing the risk of fatal arrhythmias. For antibiotics like NBTIs, which require high systemic concentrations, mitigating hERG liability is a major safety priority in drug development [1] [2] [3].
Q2: What are the primary strategies to reduce hERG inhibition in NBTI compounds? Research has identified two key, complementary strategies:
The following table summarizes key findings from recent studies on NBTI optimization, demonstrating the balance between antimicrobial activity and hERG safety.
| Compound / Strategy | Key Structural Feature | Antibacterial Potency (MIC, μg/mL) | hERG Inhibition | Reference / Source |
|---|---|---|---|---|
| Compound 1a (Baseline) | Cyano group, lipophilic | Excellent broad-spectrum Gram-negative activity | IC50 = 0.90 μM (Potent inhibitor) | [1] |
| Compound 1b | Aminoethoxy side chain (polar, basic) | Maintained potency vs. P. aeruginosa; reduced vs. A. baumannii | <1% inhibition at 10 μM (Fully abrogated) | [1] |
| Compound 2a | Pyrazinooxazinone RHS (lowers lipophilicity) + polar side chain | Excellent broad-spectrum Gram-negative potency | <1% inhibition at 10 μM | [1] |
| Lead Compound 12 | Amide-containing linker | Potent vs. Gram-positive bacteria (e.g., MRSA) | Reduced inhibition; No cardiotoxicity in zebrafish | [4] [5] |
| Lead Compound 79 | 5-Amino-1,3-dioxane linker with optimized polarity | Potent vs. Gram-positive pathogens | Reduced inhibition; Favorable cardiovascular safety profile | [6] |
This is a critical first step for identifying cardiotoxicity risk in your compounds.
1. Objective: To quantitatively evaluate the inhibitory potency of NBTI candidates on the hERG potassium channel.
2. Key Method: Patch-Clamp Electrophysiology
3. Alternative Methods:
The following diagram illustrates the decision-making workflow for hERG risk assessment and mitigation during NBTI development.
Diagram 1: Workflow for assessing and mitigating hERG inhibition risk in NBTI development.
Ensuring that hERG mitigation strategies do not compromise antimicrobial efficacy is crucial.
| Problem | Potential Cause | Solution / Experiment |
|---|---|---|
| High hERG inhibition in a potent NBTI | Compound is too lipophilic, allowing strong interaction with the hydrophobic hERG channel cavity. | Introduce polar, ionizable groups (e.g., amines) or replace lipophilic fragments with more polar bioisosteres (e.g., pyrazine for benzene) to lower LogD [1]. |
| Reduced antibacterial activity after modifying for hERG | Polar groups may impair penetration through the bacterial membrane, especially in Gram-negative bacteria. | Fine-tune the balance between polarity and lipophilicity. Explore different linker attachment points or use prodrug strategies for better permeation [1]. |
| Need for early-stage hERG prediction | Patch-clamp is resource-intensive for screening large compound libraries. | Utilize in silico AI tools like hERGAT or HERGAI for early prediction and prioritization of compounds with lower hERG risk before synthesis [2] [3]. |
The diagram below visualizes the key structural modification strategies successfully used to reduce hERG inhibition in NBTIs, as documented in the literature.
Diagram 2: Effective structural strategies to mitigate hERG inhibition in NBTIs.
For your FAQ section, you can address these core concepts:
Q: What is metabolic stability and why is it important for NBTIs?
Q: What are the common strategies to improve metabolic stability in NBTIs?
While direct data for NBTIs-IN-5 is not available, the following example illustrates how metabolic stability data is typically presented and how structural changes can improve the profile. This can serve as a template for your guide.
The table below compares a prototype amine-linked NBTI with its optimized amide-linked analog, showing key parameters relevant to metabolic stability and safety [2].
| Compound | Structure Type | Key Feature Against Metabolism | hERG IC50 (Cardiac Safety) | Microsomal Half-life (Metabolic Stability) | cLogP (Lipophilicity) |
|---|---|---|---|---|---|
| Amine 2a (Prototype) | Bicyclic / amine linkage | Basic secondary amine | Data not specified in source | Less stable | Data not specified in source |
| Amide 1a (Optimized) | Tricyclic / amide linkage | Non-basic amide; increased rigidity | >100 µM (Improved) | 28 min (Rat) | 1.82 |
This table demonstrates that replacing a basic amine with a non-basic amide and increasing molecular rigidity successfully reduced hERG inhibition (a common toxicity for NBTIs) and improved metabolic stability [2].
You can include these standard operating procedures for key experiments.
This is a core assay for estimating in vivo clearance [1].
Once stability is assessed, identifying the metabolites reveals where to modify the molecule [1].
The following diagram illustrates the logical workflow for a typical metabolic stability optimization campaign, integrating the concepts and protocols above.
It is important to note that while the general strategies and protocols are well-established, the search results did not contain specific metabolic stability data or pre-optimized structures for the compound "this compound" itself. The information provided here is based on successful optimization campaigns for other compounds within the NBTI class [2] [1].
Q1: What is the primary mechanism of NBTI resistance?
gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits). These mutations occur outside of the classic Quinolone Resistance-Determining Region (QRDR), confirming a distinct mechanism of action and binding site for NBTIs compared to fluoroquinolones [1] [2].Q2: How frequently does bacterial resistance to NBTIs occur?
Q3: Is there cross-resistance between NBTIs and fluoroquinolones?
Q4: What are the key experiments to characterize NBTI-resistant mutants?
The following tables consolidate key quantitative data from research to aid in your experimental planning and analysis.
Table 1: documented Mutations in NBTI-Resistant Staphylococcus aureus Mutants This table is based on the characterization of S. aureus mutants resistant to the NBTI compound AZ6142 [1].
| Topoisomerase Subunit | Amino Acid Substitution | Impact on MIC (Fold Change vs. Wild-Type) |
|---|---|---|
| GyrA | A68E, G78D, R95H, I128T, I128S, A155T, M158K, M158I, S162F, S162P | 4 to 32-fold elevation |
| GyrB | E474A, D500N, T501A, R544L, R544S | 4 to 32-fold elevation |
| ParC | S69F, S80F, S80P, E84K | 4 to 32-fold elevation |
| ParE | I460V, S458F, S458P | 4 to 32-fold elevation |
Table 2: Experimental Profile of Selected NBTI Compounds This table summarizes data from a study on six novel benzopyrano-pyrrolone NBTI compounds, highlighting their potent activity [2].
| Compound ID | Enzymatic Inhibition (IC₅₀, μM) | Antibacterial Activity (MIC, mg/L) | | :--- | :--- | :--- | | | S. aureus Gyrase | S. aureus Topo IV | S. aureus | E. coli | | 1 | Dual activity confirmed | Dual activity confirmed | Potent activity | Potent activity | | 2 | Dual activity confirmed | Dual activity confirmed | Potent activity | Potent activity | | 3-6 | Dual activity confirmed | Dual activity confirmed | Potent activity | Potent activity |
> Note on Table 2: The study confirmed that all six compounds demonstrated equivalent dual-targeting activity against both enzymes and potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates. Specific MIC values varied by bacterial strain [2].
Here is a generalized protocol for the selection and characterization of bacteria resistant to NBTI compounds, synthesized from the methodologies in the search results [1] [2].
Protocol: Selection and Characterization of NBTI-Resistant Mutants
Bacterial Strains and Culture Conditions:
Frequency of Resistance Determination:
MIC Determination for Resistant Mutants:
Whole-Genome Sequencing and Mutation Analysis:
Enzymatic Assays (To Confirm Target Engagement):
The logical relationship and workflow of this protocol are visualized below.
Problem: Inability to select resistant mutants.
Problem: Identifying a mutation but observing no significant MIC change.
Problem: Observed cross-resistance within the NBTI class.
The following diagram summarizes the key strategies discussed in the literature for overcoming and managing NBTI resistance.
I hope this technical support guide provides a solid foundation for your research. The field of NBTI development is dynamic, and continuous investigation into resistance mechanisms is crucial for designing the next generation of effective antibiotics.
The table below summarizes the key identified data for this compound. Please note that direct measurements of its lipophilicity (e.g., logD/logP) are not available in the searched literature.
| Property | Value / Description |
|---|---|
| Compound Name | This compound (also referred to as Compound 5r) [1] [2] [3] |
| CAS Number | 2767443-78-5 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂ [2] [3] |
| Molecular Weight | 458.48 g/mol [2] [3] |
| Primary Target | Mycobacterium abscessus (Mabs) DNA Gyrase [1] [3] |
| Target Activity (IC₅₀) | 1.5 µM [1] [2] [3] |
| Antibacterial Activity (MIC₉₀) | 0.4 µM against Mabs bamboo bacteria [2] [3] |
| Related Key Concept | The lipophilicity/hydrophilicity ratio of NBTIs is a critical governor of their permeability across bacterial membranes, especially into Gram-negative bacteria [4]. |
While specific data for this compound is scarce, research on the broader NBTI class provides crucial context for your work [4]. The balance between lipophilicity and hydrophilicity is not merely a background property but a key design parameter that directly impacts efficacy.
The following diagram illustrates how this balance influences the compound's journey to its target.
The lipophilicity/hydrophilicity balance of an NBTI is a key determinant of its antibacterial activity for two main reasons:
Q1: What does the "fine-tuned" lipophilicity/hydrophilicity ratio mean for NBTIs? It refers to the precise optimization of a molecule's oil- and water-soluble properties. This balance is not a single value but a range that allows the compound to effectively cross the complex, double-membrane barrier of Gram-negative bacteria while maintaining solubility and avoiding excessive off-target binding (e.g., to hERG) [4].
Q2: Our NBTI compound shows excellent enzyme inhibition (low IC₅₀) but poor whole-cell antibacterial activity (high MIC). What could be the cause? This is a classic symptom of poor compound penetration. The molecule is potent against the isolated enzyme but cannot effectively cross the bacterial cell membrane to reach its target inside the cell. Re-evaluating and optimizing the compound's logD (often by introducing polar groups) is a key strategy to address this [4].
Q3: How can we improve the hERG safety profile of our NBTI leads? Strategies include reducing the overall lipophilicity (lowering logD/ClogP) and modifying or removing basic amine centers in the linker region. Replacing a secondary amine linker with a non-basic amide linkage has proven successful in some series to reduce hERG inhibition while retaining antibacterial activity [5].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Aqueous Solubility | Excessive lipophilicity (high logD). | Utilize solubilizing agents (DMSO, cyclodextrins) for in vitro assays [1]. For structural optimization, consider introducing ionizable or polar groups to the scaffold. |
| Potent against Gram-positive but not Gram-negative bacteria | Insufficient permeability through the Gram-negative outer membrane. | Systemically modify the structure to improve the hydrophilicity/lipophilicity balance, as this is crucial for Gram-negative penetration [4]. |
| High hERG inhibition in safety assays | High compound lipophilicity and presence of basic amines. | Focus on structural modifications that reduce logD and basicity, such as incorporating polar substituents or replacing basic amines with non-basic isosteres like amides [4] [5]. |
Since specific protocols were not available, here are general approaches to fill the data gap for this compound:
NBTIs have a three-part structure [1]:
A pivotal interaction for high potency involves the formation of a symmetrical bifurcated halogen bond between a halogen atom (Cl, Br, I) on the RHS and the backbone carbonyl oxygens of two Ala68 residues (one from each GyrA subunit) [3] [4]. This interaction was directly proven by a crystal structure (PDB ID: 6Z1A) [4] [2].
The diagram below illustrates this binding mechanism.
Gram-negative bacteria are challenging due to their outer membrane and efflux pumps [4] [5]. The following table summarizes key RHS modifications to improve potency.
| Strategy | Chemical Approach | Impact on Gram-Negative Activity | Key Findings |
|---|---|---|---|
| Halogen Bonding [3] [4] | Para-halogen (Cl, Br, I) on phenyl RHS | Potent, low nM enzyme inhibition | Forms symmetrical bifurcated halogen bonds with Ala68 backbone carbonyls; directly proven by crystallography. |
| Strengthening Halogen Bonds [4] | Adding electron-withdrawing groups (e.g., F) to ortho/meta positions of p-halogenated phenyl RHS | Increased potency | Increases the positive electrostatic potential (σ-hole) on the halogen, strengthening halogen bond with Ala68. |
| Hydrophobic Interactions [2] | Para-alkyl (e.g., methyl) on phenyl RHS | Moderate activity, weaker than halogens | Maintains hydrophobic contacts but is less effective than halogen bonding for high potency. |
| Avoiding Polar Groups [2] | Para-amino on phenyl RHS | Abolishes activity | Hydrophilic group in a hydrophobic binding pocket causes desolvation penalties, destroying activity. |
Beyond RHS optimization, consider these factors:
Here are detailed methodologies for critical experiments evaluating NBTI activity.
This assay measures the inhibition of the enzyme's primary function.
The MIC defines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Q1: My NBTI shows excellent enzyme inhibition (low nM IC₅₀) but poor whole-cell antibacterial activity (high MIC) against Gram-negative strains. What could be the cause?
Q2: How can I achieve balanced dual-targeting of both DNA gyrase and topoIV in a Gram-negative pathogen?
Q3: Why does replacing the para-halogen on my phenyl RHS with a para-amino group completely abolish activity?
For NBTI antibacterial agents, the Selectivity Index (SI) is a crucial parameter that quantifies the window between a compound's cytotoxic (harmful) concentration and its effective antibacterial concentration. A higher SI indicates a safer drug candidate.
The standard formula for calculating the Selectivity Index is [1]: SI = CC₅₀ / IC₅₀ or SI = CC₅₀ / MIC
There are varying recommendations for an acceptable SI value, but a common benchmark for a selective and promising compound is SI ≥ 10 [1].
The following diagram outlines the core experimental workflow to determine the cytotoxicity and selectivity index of an NBTI compound.
The table below summarizes the purpose and common examples for the two main types of assays required.
| Assay Type | Purpose | Common Examples & Measures |
|---|
| Cytotoxicity Assay | To determine the concentration at which the compound is toxic to mammalian (host) cells [1]. | - MTT/XTT assay (cell viability)
Based on the general research into NBTIs, here are key points to consider in your experiments:
Q1: Why can't I find specific cytotoxicity data for NBTIs-IN-5? Specific biological activity data for research compounds is often not published in freely available scientific literature. It is typically generated by the research team and may be contained in internal reports, patent applications, or requires direct inquiry from the supplier.
Q2: What is a good selectivity index for an antibacterial drug candidate? A selectivity index of 10 or higher is generally considered a good indicator that a compound has a sufficient safety window to be a promising candidate [1]. However, the ultimate requirement depends on the intended clinical use.
Q3: Beyond general cytotoxicity, what is a key safety test for NBTIs? hERG channel inhibition is a critical and specific safety assay that should be performed for NBTIs due to the known cardiotoxicity risk associated with this class of compounds [2].
The table below summarizes the core characteristics of NBTIs-IN-5 and gepotidacin based on current data.
| Feature | This compound | Gepotidacin |
|---|---|---|
| Chemical Class | Piperidine-4-carboxamide NBTI [1] | Triazaacenaphthylene [2] |
| Primary Target & IC₅₀ | Mycobacterium abscessus DNA gyrase (IC₅₀ = 1.5 µM) [1] | Balanced inhibition of DNA gyrase & topoisomerase IV [3] [4] |
| Mechanism of Action | Novel Bacterial Topoisomerase Inhibitor (binds GyrA/ParC subunit) [5] | Novel Bacterial Topoisomerase Inhibitor (binds GyrA/ParC subunit) [3] |
| Antibacterial Spectrum | M. abscessus (in vitro) [1] | Broad-spectrum: E. coli, S. saprophyticus, N. gonorrhoeae [6] [3] [4] |
| Development Stage | Early-stage research (in vitro biochemical assay) [1] | FDA-approved (Mar 2025) for uUTIs; Phase 3 for gonorrhea [2] [6] [3] |
| Key Resistance Feature | Information not available in search results | Requires concurrent mutations in both target enzymes for significant resistance [3] |
Both compounds are Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target bacterial type II topoisomerases but represent different chemical classes.
The following diagram illustrates the core mechanism shared by NBTIs.
The experimental data for these two compounds reflect their vastly different stages of development.
Gepotidacin's profile is supported by extensive pre-clinical and clinical trials.
Data for this compound is limited to early-stage biochemical and microbiological characterization.
The comparison highlights distinct developmental pathways and considerations for these NBTIs.
The analysis identifies several areas where information on this compound is lacking, presenting opportunities for further investigation:
The table below summarizes key experimental findings for the lead NBTI EC/11716, ciprofloxacin, and other relevant antibiotics against Mycobacterium abscessus.
| Compound | Class | In vitro MIC (μM) | In vitro Model (Activity) | In vivo Model (Efficacy) | Key Findings |
|---|---|---|---|---|---|
| EC/11716 (NBTI) | Novel Bacterial Topoisomerase Inhibitor | 1.8 - 4.7 μM [1] | Bactericidal; active against drug-tolerant biofilms [1] | Mouse lung infection model (significant reduction in bacterial load) [1] | Potent, broad-spectrum anti-mycobacterial activity; low frequency of resistance [1] |
| Ciprofloxacin (Free) | Fluoroquinolone | Information Missing | Limited activity in macrophages and biofilms [2] | Mouse lung infection model (less effective than liposomal form) [2] | Discouraging results for treating NTM infections [2] |
| Liposomal Ciprofloxacin | Fluoroquinolone (Advanced Formulation) | Information Missing | Significantly more active than free ciprofloxacin in macrophages and biofilms [2] | Mouse lung infection model (significant decreases in bacterial loads) [2] | Topical lung delivery achieves high local concentration, overcoming intrinsic resistance [2] |
| Clarithromycin (CLR) | Macrolide | 0.23 - 2.7 μM [1] | Information Missing | Information Missing | Current backbone of many NTM therapies; included for reference [1] |
| Moxifloxacin (MXF) | Fluoroquinolone | 2.7 - 8.0 μM [1] | Information Missing | Information Missing | Limited clinical utility for NTM due to widespread intrinsic resistance [1] |
For researchers to replicate and evaluate these studies, here are the core methodologies used in the cited experiments.
Although both classes inhibit bacterial DNA gyrase, their mechanisms and binding sites differ significantly. The following diagram illustrates these pathways and key differences.
Key distinctions derived from the literature [1] [3]:
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent an emerging class of antibacterial agents that target the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are critical for maintaining bacterial DNA topology through processes including DNA replication, transcription, and recombination. Unlike fluoroquinolones, which also target these enzymes but stabilize double-strand DNA breaks, NBTIs uniquely stabilize single-strand cleavage complexes, leading to bacterial cell death through a distinct mechanism that shows potential for overcoming cross-resistance with existing antibiotics. The global antimicrobial resistance crisis has accelerated research into NBTIs, as they offer a promising therapeutic alternative against resistant bacterial pathogens, including Mycobacterium abscessus, a notoriously difficult-to-treat organism with intrinsic resistance to many conventional antibiotics [1] [2].
The general structure of NBTIs consists of three key pharmacophores: a "left-hand side" (LHS) that intercalates between DNA bases, a linker region that spans the DNA groove, and a "right-hand side" (RHS) that binds to the enzyme interface between GyrA subunits. This modular structure allows for extensive chemical optimization to enhance potency, reduce toxicity, and improve pharmacokinetic properties. Recent advances in structural biology, particularly X-ray crystallography of NBTI-gyrase-DNA complexes, have revealed unprecedented insights into their mechanism of action, including the discovery of asymmetric intercalation and the formation of symmetrical bifurcated halogen bonds with target residues, providing a rational basis for further drug design [2].
Table 1: Comparative Biochemical and Antibacterial Activity of Selected NBTIs
| Compound | Target Organism | DNA Gyrase IC₅₀ | MIC₉₀ Value | Structural Features |
|---|---|---|---|---|
| This compound | M. abscessus | 1.5 μM [3] [4] | 0.4 μM [4] | p-halogen substitution on RHS |
| NBTIs with improved RHS | S. aureus | Low nanomolar range [2] | Not specified | Halogen bond-forming RHS |
| GSK299423 | S. aureus | Not specified | Not specified | Original NBTI scaffold |
| Library compounds (4-6) | S. aureus | Low nanomolar range [2] | Potent antibacterial activity | p-halogen phenyl RHS |
The comparative analysis of inhibitory activity reveals that This compound demonstrates potent targeting of Mycobacterium abscessus DNA gyrase with an IC₅₀ of 1.5 μM, coupled with impressive whole-cell activity evidenced by a MIC₉₀ of 0.4 μM [3] [4]. This significant gap between enzymatic inhibition and cellular efficacy suggests favorable penetration of the compound through the complex mycobacterial cell envelope, a notable achievement given the intrinsic resistance mechanisms of M. abscessus. When compared to other advanced NBTIs described in recent research, this compound's inhibitory potency falls within a promising range, though compounds specifically optimized for S. aureus have achieved low nanomolar IC₅₀ values in enzymatic assays, representing potentially greater potency against Gram-positive pathogens [2].
The structural basis for this compound's activity likely stems from its para-halogen substitution on the phenyl RHS moiety, a feature shared with other potent NBTI compounds (4-6) described in recent literature. These halogenated analogs leverage halogen bonding capabilities with backbone carbonyl oxygens of Ala68 residues in the GyrA binding pocket, enhancing binding affinity and potentially reducing susceptibility to resistance mutations. This strategic molecular design represents a significant advancement over earlier NBTI generations that primarily relied on van der Waals interactions in the hydrophobic RHS binding pocket. The conservation of this halogen bonding motif across multiple potent NBTI scaffolds suggests it constitutes a key strategic element for optimizing inhibitor-enzyme interactions [2].
The spectrum of activity varies considerably across the NBTI class, with specific compounds demonstrating optimized activity against particular bacterial pathogens. This compound has been specifically evaluated against Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium known for causing challenging respiratory, skin, and soft tissue infections, particularly in immunocompromised patients and those with underlying lung conditions such as cystic fibrosis. The potent activity of this compound against this difficult-to-treat pathogen (MIC₉₀: 0.4 μM) positions it as a promising candidate for addressing a significant unmet medical need [4]. In contrast, other NBTIs described in the literature have been primarily optimized for activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus species, with varying levels of activity against Gram-negative organisms depending on their ability to traverse the outer membrane [1] [2].
The therapeutic potential of this compound must be considered within the context of its target pathogen's clinical significance. M. abscessus infections are notoriously difficult to treat due to intrinsic resistance to most conventional antibiotics, requiring prolonged multi-drug regimens with limited efficacy and substantial toxicity. The development of a specifically targeted NBTI against this pathogen represents a strategic approach to addressing antimicrobial resistance in neglected therapeutic areas. Furthermore, the single-strand cleavage mechanism of NBTIs may offer reduced mutagenic potential compared to double-strand breaking agents, potentially slowing the development of resistance during therapy—a particularly valuable attribute when treating chronic infections requiring extended antibiotic courses [2].
Table 2: Key Experimental Methods for NBTI Characterization
| Method Category | Specific Protocols | Key Output Parameters | Relevance to NBTIs |
|---|---|---|---|
| Biochemical Assays | DNA gyrase supercoiling inhibition assays [1] [2] | IC₅₀ values | Quantifies direct enzyme inhibition |
| Cellular Assays | Broth microdilution in appropriate media [4] | MIC, MIC₉₀ | Measures whole-cell antibacterial activity |
| Structural Biology | X-ray crystallography of gyrase-DNA-inhibitor complexes [2] | Binding mode analysis, Halogen bond characterization | Elucidates mechanism of action |
Computational Approaches | Molecular dynamics simulations [1] [2] | Binding free energy calculations, Interaction stability | Predicts binding affinity and residence time | | In vitro Toxicology | Cytotoxicity assays in mammalian cell lines | Selectivity indices | Evaluates potential therapeutic window |
The evaluation of NBTI compounds employs a hierarchical experimental approach beginning with biochemical assays to measure direct target engagement. The standard DNA gyrase inhibition assay monitors the conversion of relaxed DNA to a supercoiled state in the presence of varying compound concentrations, with IC₅₀ values calculated from dose-response curves. For this compound, this assay demonstrated an IC₅₀ of 1.5 μM against M. abscessus DNA gyrase [3] [4]. These biochemical assays are typically followed by cellular susceptibility testing using standardized broth microdilution methods in pathogen-specific media, with MIC (Minimum Inhibitory Concentration) values determined as the lowest concentration that completely inhibits visible bacterial growth after appropriate incubation. The reported MIC₉₀ of 0.4 μM for this compound indicates the concentration required to inhibit 90% of M. abscessus isolates tested [4].
Advanced characterization methods provide deeper insights into the mechanism of action and binding interactions of promising NBTI candidates. X-ray crystallography of ternary complexes (gyrase-DNA-inhibitor) has been instrumental in elucidating the unique binding mode of NBTIs, revealing their asymmetric intercalation between DNA bases and the formation of symmetrical bifurcated halogen bonds with Ala68 backbone carbonyls in optimized compounds [2]. Complementing these structural approaches, molecular dynamics (MD) simulations track the stability of inhibitor-enzyme interactions over time, with production trajectories typically spanning 50-100 nanoseconds to evaluate conformational stability and calculate binding free energies using methods such as Linear Interaction Energy (LIE) with customized parameters (e.g., α = 0.16, β = 0.029, γ = 0.0, intercept = -1.72) [1]. These computational approaches have proven valuable in predicting the binding affinities of NBTIs against both Gram-positive and Gram-negative pathogens before undertaking resource-intensive synthetic efforts.
The structural mechanism of NBTIs represents a significant departure from other topoisomerase inhibitors such as fluoroquinolones. While fluoroquinolones stabilize double-strand DNA breaks by trapping a covalent enzyme-DNA complex, NBTIs uniquely stabilize single-strand cleavage breaks through asymmetric intercalation between DNA bases, causing a shift in the scissile phosphate position that prevents the second DNA strand from being cleaved [2]. This distinctive mechanism is enabled by the modular structure of NBTIs, where the left-hand side (LHS) moiety intercalates between DNA bases, the linker region spans the DNA groove, and the right-hand side (RHS) engages with a hydrophobic pocket at the GyrA subunit interface. Recent crystal structures have confirmed that NBTIs bind in a single conformation lacking apparent static disorder, directly demonstrating this previously postulated mechanism and providing a solid structural foundation for rational drug design [2].
The critical advancement embodied in recently developed NBTIs including this compound involves strategic modifications to the RHS component to engage in halogen bonding interactions with backbone carbonyl oxygens of Ala68 residues from both GyrA subunits. This symmetrical bifurcated halogen bond represents a previously underutilized interaction in medicinal chemistry, particularly for antibacterial development. The σ-hole phenomenon exhibited by chlorine, bromine, and iodine atoms enables them to function as electrophiles in non-covalent interactions with Lewis bases like carbonyl oxygens, with optimal bond lengths and angles (Cl···O < 3.27 Å, 140° ≤ θ1 [C-X···O] ≤ 180°) that enhance binding affinity without introducing excessive steric demands [2]. This innovative approach to molecular recognition represents a significant advancement over earlier NBTI designs that relied primarily on van der Waals interactions in the hydrophobic RHS binding pocket.
The structure-activity relationship (SAR) profiling of NBTIs has identified key optimization strategies for enhancing antibacterial potency. For the left-hand side, methoxy-naphthyridine moieties have demonstrated excellent intercalation properties and DNA binding affinity. The linker region, typically featuring an aminopiperidine scaffold, provides optimal spacing and orientation between LHS and RHS components while contributing favorable physicochemical properties. The most significant advances in recent years have focused on right-hand side optimization, where incorporation of para-halogenated phenyl rings (chloro, bromo, or iodo substitutions) enables the formation of stabilizing halogen bonds with Ala68 backbone carbonyls—interactions that cannot be eliminated through simple point mutations, potentially reducing resistance development [2].
Molecular dynamics simulations of NBTI-gyrase complexes have provided dynamic insights into the structural basis of inhibitory potency. These simulations track the stability of key interactions throughout the production trajectory, revealing that while chlorine-containing RHS moieties (as potentially present in this compound) maintain relatively balanced interactions with both Ala68 carbonyl oxygens, larger halogens like bromine and iodine show preferential engagement with one subunit [2]. This nuanced understanding of interaction dynamics informs rational design strategies for next-generation NBTIs with improved target engagement and resistance profiles. Additionally, the LIE method for binding free energy calculation, employing optimized parameters (α = 0.16, β = 0.029, γ = 0.0, intercept = -1.72), has demonstrated strong correlation with experimental inhibitory values across Gram-positive and Gram-negative pathogens, providing a valuable computational tool for prioritizing synthetic targets [1].
For researchers working with this compound, appropriate handling and storage conditions are essential for maintaining compound integrity. The recommended storage condition for the powder form is -20°C for three years, while solutions in appropriate solvents (typically DMSO) maintain stability for six months at -80°C or one month at -20°C [3]. For in vitro experimentation, this compound may be dissolved in DMSO, with subsequent dilution in aqueous buffers while ensuring the final DMSO concentration does not exceed levels that might cause cellular toxicity (typically <1%). For cellular assays, the previously discussed formulation approaches include various injection formulations combining DMSO with solubilizing agents like Tween 80, PEG300, or cyclodextrins in saline, as well as oral formulations utilizing carboxymethylcellulose sodium as a suspending agent [3].
The experimental workflow for evaluating this compound or analogous compounds typically begins with biochemical assays to determine enzyme inhibition parameters (IC₅₀), followed by cellular susceptibility testing against relevant bacterial strains (MIC determination), and progression to more specialized assessments including cytotoxicity profiling in mammalian cell lines to establish preliminary selectivity indices. For advanced candidates, mechanistic studies including DNA cleavage assays and structural characterization through crystallography or cryo-EM provide deeper insights into the compound's mode of action and potential resistance mechanisms. Throughout this process, the application of computational approaches including molecular docking and dynamics simulations can help interpret experimental results and guide further structural optimization [1] [2].
The current development status of this compound positions it as a research tool with promising therapeutic potential, particularly for addressing infections caused by Mycobacterium abscessus. As with many specialized investigational compounds, this compound is currently available primarily for research applications, with commercial suppliers offering quantities suitable for experimental use (e.g., 25 mg, 50 mg, and 100 mg quantities) with the explicit disclaimer "for research use only, not for human use" [3] [4]. This places this compound at the preclinical research stage, where further investigations into its pharmacological properties, toxicological profile, and in vivo efficacy would be necessary to advance its therapeutic development.
The broader NBTI field continues to evolve with several promising compounds in various stages of development. The integrated modeling approach combining multidimensional machine learning with molecular dynamics simulations has demonstrated impressive predictive accuracy for NBTI binding affinity (q² = 0.791 for S. aureus and q² = 0.806 for E. coli), enabling more efficient lead optimization [1]. These computational advances, coupled with enhanced structural insights from crystallographic studies, are accelerating the development of NBTIs with improved potency against resistant pathogens. Future directions for the field include expanding spectrum of activity to include problematic Gram-negative pathogens, optimizing pharmacokinetic properties for various clinical applications, and developing strategies to minimize resistance development through multi-target engagement or combination therapies.
Experimental and Computational Workflow for NBTI Evaluation The following diagram illustrates the integrated approach combining experimental and computational methods for evaluating NBTI compounds:
This integrated workflow demonstrates the cyclical optimization process for NBTI development, where insights from each experimental and computational phase inform subsequent compound design iterations. The process begins with rational compound design incorporating structural insights from previous cycles, progresses through hierarchical experimental evaluation, and culminates in data integration that fuels further optimization. This systematic approach has enabled the development of increasingly sophisticated NBTIs with enhanced potency against challenging bacterial pathogens [1] [2].
The following table summarizes the minimum inhibitory concentration (MIC) data for lead compound 18c, a potent broad-spectrum NBTI identified from a series incorporating a novel indane DNA binding moiety [1]. This data provides a benchmark for the activity achievable within this class of compounds.
Minimum Inhibitory Concentration (MIC) of Lead Compound 18c [1]
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli ATCC 25922 | ≤ 0.06 |
| Acinetobacter baumannii ATCC 19606 | 0.125 |
| Klebsiella pneumoniae ATCC BAA-1705 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 |
| Enzyme Inhibition (E. coli DNA Gyrase IC₅₀) | 0.021 μM |
The data demonstrates that this indane-containing NBTI exhibits potent, broad-spectrum activity against key Gram-negative ESKAPE pathogens, with particularly strong inhibition of the enzymatic target [1].
The research paper provides details on the key methodology used to generate the antibacterial activity data [1].
Novel Bacterial Topoisomerase Inhibitors (NBTIs) have a distinct mechanism that differentiates them from other antibiotic classes like fluoroquinolones, thus avoiding cross-resistance [1] [2] [3]. The following diagram illustrates the binding mode of an NBTI to its bacterial target.
The diagram shows that NBTIs target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV [2] [3]. Their structure comprises three parts:
This binding mode stabilizes a enzyme-DNA cleavage complex, disrupting DNA replication and leading to cell death [1].
The table below summarizes the key experimental data for compound 5, showcasing its potent activity against both drug-susceptible and fluoroquinolone-resistant strains of Mycobacterium tuberculosis [1].
Table 1: Inhibitory Activity of Compound 5 (NBTIs-IN-5)
| Assay Type | Target / Strain | Result (IC₅₀ or IC₉₀) | Context & Comparison |
|---|---|---|---|
| Enzyme Inhibition | M. tuberculosis DNA Gyrase | IC₅₀ = 0.096 µM | Approximately 40-fold more potent than gepotidacin (IC₅₀ = 3.940 µM) [1]. |
| Antibacterial Activity | M. tuberculosis H37Rv (Reference Strain) | IC₅₀ = 0.165 µM | Demonstrates potent activity against the wild-type strain [1]. |
| Antibacterial Activity | M. tuberculosis H37Rv (Reference Strain) | IC₉₀ = 0.470 µM | Concentration required for 90% growth inhibition [1]. |
| Antibacterial Activity | M. tuberculosis LP-FQ-RM9 (Fluoroquinolone-Resistant) | IC₅₀ = 0.556 µM | Maintains activity in the nanomolar range against a strain with a GyrA D94N mutation [1]. |
| Antibacterial Activity | M. tuberculosis LP-FQ-RM9 (Fluoroquinolone-Resistant) | IC₉₀ = 1.667 µM | While activity is diminished compared to the wild-type strain, it remains potent [1]. |
The high-quality data for compound 5 comes from standardized, industry-accepted experimental methods [1].
The following diagram illustrates the unique binding mechanism of compound 5, which explains its ability to remain effective against fluoroquinolone-resistant strains.
Key Mechanism Insights:
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target bacterial type II topoisomerases (DNA gyrase and TopoIV), helping to overcome resistance to existing drugs like fluoroquinolones [1].
Replacing a secondary amine with an amide linkage is a recognized strategy in medicinal chemistry to improve a compound's metabolic stability. The amide group increases molecular rigidity and removes a site that is often vulnerable to metabolic reactions (N-dealkylation) [1]. Research on a specific series of tricyclic NBTIs confirms this principle:
| Compound Feature | Impact on Metabolic Stability |
|---|---|
| Amide-linked NBTIs (e.g., Compound 1a) | Demonstrated improved metabolic stability profiles [1]. |
| Amine-linked NBTIs (matched pairs to amide NBTIs) | Generally displayed more rapid metabolism in microsomal assays [1]. |
Although this data comes from a different chemical series, it strongly suggests that an amide-based NBTI like NBTIs-IN-5 would likely exhibit superior metabolic stability compared to its amine-based counterparts.
The gold standard for in vitro metabolic stability assessment is the human liver microsome (HLM) assay [2] [3]. This method provides a high-throughput, reproducible system to predict how a compound will be processed in the body.
The typical workflow involves incubating the test compound with a preparation of human liver microsomes (which contain metabolic enzymes like Cytochrome P450s) and a co-factor (NADPH). The disappearance of the parent compound is monitored over time, usually via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] [3]. Key data outputs include:
This methodology allows for a direct and quantitative comparison of metabolic stability between different compounds, such as this compound and its amine analogs.
The data in the table above originates from a 2022 research study focused on the structure-activity relationship of a class of piperidine-4-carboxamides against Mycobacterium abscessus [1]. In this study:
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target two essential bacterial enzymes: DNA gyrase and topoisomerase IV [3] [4]. Their mechanism is distinct from fluoroquinolones, which target the same enzymes but at a different site, thus avoiding cross-resistance [5] [6].
The diagram below illustrates the general structure and mechanism of NBTIs.
While data for this compound against a wide clinical panel is limited, other NBTIs in clinical development demonstrate the potential breadth of this class. The table below compares key candidates for context.
| NBTI Candidate | Development Stage | Reported Spectrum & Potency (MIC90 ranges) | Key Features |
|---|---|---|---|
| This compound | Research Compound | M. abscessus: 0.4 μM [2] | Specific activity against a difficult-to-treat mycobacterium. |
| Gepotidacin | Phase 3 Clinical Trials | Activity against S. aureus, E. coli, N. gonorrhoeae [6]. | Oral drug for uUTI and gonorrhea; stabilizes single-strand DNA breaks [3] [6]. |
| BWC0977 | Phase 1 Clinical Trials | Broad-spectrum vs. MDR Gram-negative/positive [6]. e.g., E. coli: 0.5 µg/mL, K. pneumoniae: 2 µg/mL, P. aeruginosa: 1 µg/mL [6]. | IV drug for MDR infections; optimized to minimize hERG channel inhibition [6]. |
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are designed to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). A key feature of advanced NBTIs is their selectivity for bacterial enzymes over human topoisomerase II, which is critical for reducing mechanism-based toxicity [1] [2].
The table below summarizes selectivity data for representative NBTI compounds from recent research. Please note that this data serves as a reference for the class, as specific data for "NBTIs-IN-5" was not available.
| Compound | Enzymatic Potency (IC₅₀) vs. Bacterial Topoisomerases | Potency vs. Human Topoisomerase IIα | Reported Selectivity |
|---|---|---|---|
| AM-8722 (from [1]) | Potent inhibition of S. aureus and E. coli DNA gyrase and TopoIV (greater than Levofloxacin) | Displayed selectivity against human topoisomerase II [1] | Selective for bacterial enzymes |
| NBTI Analogues (from [2]) | Varied potency; e.g., compounds with p-Br phenyl RHS show low nM IC₅₀ against S. aureus Gyrase | IC₅₀ > 100 µM for compounds 9-11 (with p-amino phenyl RHS) [2] | Highly selective for bacterial enzymes |
| NBTI Analogues (from [2]) | Compounds with p-Br phenyl RHS show strong antibacterial activity (MICs) | Not specified in the provided excerpt, but the study focuses on target selectivity [2] | Designed for selective bacterial targeting |
The selectivity of NBTIs is rooted in their unique mechanism of action and their specific binding site, which is distinct from that of quinolones and not conserved in human topoisomerase II [1] [3]. A critical structural insight involves interactions at the "right-hand side" (RHS) of the molecule. Research has shown that optimal RHS moieties, such as a p-bromophenyl group, can form strong symmetrical bifurcated halogen bonds with the backbone carbonyls of Ala68 residues in bacterial DNA gyrase, a interaction that is not feasible with the human enzyme [2] [3].
The following are standard experimental methodologies used in the cited literature to generate the data on NBTI selectivity.
1. Enzyme Inhibition Assays
2. Whole-Cell Antibacterial Activity (MIC Determination)
The following diagram illustrates the key concepts of NBTI mechanism and selectivity, based on the information from the search results.
Diagram Title: NBTI Mechanism and Selectivity
This diagram highlights the structural basis for NBTI selectivity. The NBTI's Right-Hand Side (RHS) binds tightly into a hydrophobic pocket formed by the GyrA subunits of the bacterial enzyme, often forming stabilizing halogen bonds with Ala68 backbone residues [2] [3]. This specific binding pocket is not conserved in human topoisomerase IIα, explaining the lack of binding and resulting selectivity [1].